Array ( [bid] => 2905404 )
Field: Chemical Industry
Application: “®- (+)-1- (2-Bromophenyl)ethanol” is an important dyestuff intermediate.
Application: Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring.
Method: Bromophenols are produced by electrophilic halogenation of phenol with bromine.
Field: Medicinal Chemistry
Application: 2-(2-Bromophenyl)pyrrolidine, a compound with a brominated phenyl substituent and a stable pyrrolidine ring, holds significant promise in medicinal chemistry.
Field: Organic & Biomolecular Chemistry
Application: Direct radical functionalization methods are used to access substituted adamantanes and diamondoids.
Field: Petroleum Chemistry
1-(2-Bromophenyl)-2-methylpropan-2-ol is an organic compound with the chemical formula C₁₀H₁₃BrO and a molecular weight of 229.11362 g/mol. It is classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. The compound features a bromine atom substituent on the aromatic ring, specifically at the para position relative to the hydroxyl group. This compound is known for its potential applications in pharmaceuticals and organic synthesis, as well as its unique reactivity due to the presence of both the bromine atom and the alcohol functional group .
These reactions highlight its versatility in synthetic organic chemistry .
The synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-ol typically involves several steps:
1-(2-Bromophenyl)-2-methylpropan-2-ol has several potential applications:
Several compounds share structural similarities with 1-(2-Bromophenyl)-2-methylpropan-2-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(4-Bromophenyl)-2-methylpropan-2-ol | Similar brominated phenyl group | Different position of bromine affects reactivity |
| 1-(3-Bromophenyl)-2-methylpropan-2-ol | Bromine at meta position | Potentially different biological activity |
| 1-(Phenyl)-2-methylpropan-2-ol | No halogen substituent | Lacks halogen; may exhibit different reactivity |
| 1-(4-Chlorophenyl)-2-methylpropan-2-ol | Chlorine instead of bromine | Comparison of halogen effects on properties |
The uniqueness of 1-(2-Bromophenyl)-2-methylpropan-2-ol lies in its specific substitution pattern and functional groups, which influence its chemical reactivity and potential biological activity compared to these similar compounds .
This detailed overview highlights the importance of understanding both the chemical properties and potential applications of 1-(2-Bromophenyl)-2-methylpropan-2-ol within various scientific fields.
Grignard reactions are pivotal for constructing the tertiary alcohol scaffold of 1-(2-Bromophenyl)-2-methylpropan-2-ol. The synthesis typically involves reacting 2-bromophenylmagnesium bromide with a ketone precursor, such as acetone, under anhydrous conditions. Isopropylmagnesium bromide (2.9 M in 2-methyltetrahydrofuran) serves as a highly reactive Grignard reagent, enabling efficient nucleophilic addition to carbonyl groups.
The reaction mechanism proceeds through the formation of a magnesium alkoxide intermediate, which is subsequently hydrolyzed to yield the tertiary alcohol. A key advantage of this method is its compatibility with continuous flow systems, which reduce reaction times from hours to minutes. For instance, a residence time of 2.5 minutes in a flow reactor achieves 85% conversion when using 1.4 equivalents of the Grignard reagent.
Table 1: Optimization of Grignard Reaction Conditions in Flow Systems
| Equivalents of Reagent | Temperature (°C) | Residence Time (min) | Conversion (%) |
|---|---|---|---|
| 1.1 | 25 | 1.0 | 55 |
| 1.1 | 25 | 2.5 | 80 |
| 1.4 | 25 | 2.5 | 85 |
| 1.8 | 25 | 2.5 | 96 |
The use of 2-methyltetrahydrofuran as a solvent enhances reaction efficiency due to its high boiling point (80°C) and ability to stabilize Grignard intermediates. This solvent also aligns with green chemistry principles, as it is derived from renewable biomass.
Nucleophilic substitution at tertiary carbon centers presents unique challenges due to steric hindrance and the propensity for carbocation rearrangements. However, recent advances in Lewis acid catalysis have enabled stereospecific substitutions. For example, scandium triflate catalyzes the reaction between 2-bromophenyl trifluoroacetate and trimethylsilyl cyanide, yielding 1-(2-Bromophenyl)-2-methylpropan-2-ol with inversion of configuration.
Mukaiyama’s method, which employs alkoxydiphenylphosphine intermediates and quinone oxidants, offers another viable pathway. The reaction proceeds via a phosphonium salt intermediate, facilitating nucleophilic attack by water or alcohols while preserving stereochemical integrity. This approach avoids carbocation formation, thereby minimizing racemization.
Mechanistic Pathway for Stereospecific Substitution
This method achieves near-quantitative yields under mild conditions (room temperature, 1–2 hours), making it suitable for sensitive substrates.
Industrial production of 1-(2-Bromophenyl)-2-methylpropan-2-ol leverages reactive distillation systems to integrate synthesis and purification. A patented process employs a fixed-bed acid ion exchange resin within a distillation column, where 2-bromostyrene reacts with water at 40–80°C. The resin acts as both a catalyst and a structured packing material, enabling simultaneous reaction and separation of the higher-boiling alcohol product.
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| 2-Methyltetrahydrofuran | 6.2 | 80 | 92 |
| Tetrahydrofuran | 7.6 | 66 | 88 |
| Diglyme | 7.2 | 162 | 63 |
Temperature optimization is critical to minimizing side reactions. At 60°C, the reaction achieves 63% yield in diglyme, but increasing the temperature to 80°C reduces yield to 27% due to decomposition. In contrast, 2-methyltetrahydrofuran stabilizes reactive intermediates at elevated temperatures, sustaining yields above 90%.
Electrophilic aromatic substitution (EAS) in 1-(2-bromophenyl)-2-methylpropan-2-ol is governed by competing electronic effects from its substituents. The bromine atom at the ortho position exerts a deactivating, meta-directing influence due to its electron-withdrawing inductive (-I) effect [1]. Conversely, the tert-butyl group, a strong electron-donating substituent via hyperconjugation and inductive (+I) effects, activates the ring and directs incoming electrophiles to ortho/para positions relative to itself [1].
In practice, these competing effects result in preferential substitution at the para position relative to the tert-butyl group (position 4 on the benzene ring). This site balances electronic activation from the alkyl group while minimizing steric clashes with the bulky tert-butyl moiety [3] [1]. For example, nitration using nitric acid and sulfuric acid generates 1-(2-bromo-4-nitrophenyl)-2-methylpropan-2-ol as the major product, with minor ortho substitution inhibited by steric hindrance [3] [1]. The mechanism follows the classical two-step EAS pathway:
Sulfonation and halogenation reactions exhibit similar regioselectivity, though reaction rates are slower compared to unsubstituted benzene due to bromine’s deactivating influence [6] [1].
The bromine substituent in 1-(2-bromophenyl)-2-methylpropan-2-ol participates in copper-mediated cross-coupling reactions, enabling bond formation with nucleophiles such as amines, thiols, and alkoxides. These transformations typically follow a Ullmann-type mechanism, involving oxidative addition of the aryl bromide to a Cu(I) center, transmetallation with the nucleophile, and reductive elimination to yield the coupled product [2] [4].
For instance, reaction with aniline under catalytic Cu(I) iodide and 1,10-phenanthroline conditions produces 1-(2-(phenylamino)phenyl)-2-methylpropan-2-ol [2] [4]. The mechanism proceeds as follows:
Steric hindrance from the tert-butyl group slows the reaction kinetics, necessitating elevated temperatures (160–200°C) and prolonged reaction times compared to less hindered aryl bromides [2] [4]. Electronic effects further modulate reactivity: the electron-donating tert-butyl group stabilizes the Cu(III) intermediate, partially offsetting bromine’s deactivation [4].
Nucleophilic aromatic substitution (NAS) at the brominated position is hindered by both electronic and steric factors. While bromine’s -I effect activates the ring for NAS, the tert-butyl group’s electron-donating nature reduces electrophilicity at the adjacent carbon [6] [1]. Furthermore, the bulky tert-butyl moiety creates a steric shield around the C–Br bond, impeding access to nucleophiles like hydroxide or cyanide [5].
In rare NAS occurrences, strong nucleophiles (e.g., lithium aluminum hydride) attack the ipso position, displacing bromide to form 1-(2-methylpropan-2-ol)benzene. This process proceeds via a Meisenheimer complex intermediate, stabilized by resonance between the aromatic ring and the departing bromide [6] [5]. The reaction’s feasibility depends critically on:
Comparative studies show that NAS rates for 1-(2-bromophenyl)-2-methylpropan-2-ol are orders of magnitude slower than those for nitro-substituted analogs, underscoring the tert-butyl group’s deactivating influence [6] [5].
The incorporation of 1-(2-Bromophenyl)-2-methylpropan-2-ol into chiral ligand frameworks represents a significant advancement in asymmetric catalysis. This tertiary alcohol compound serves as a crucial building block for developing sophisticated chiral ligands that can induce high enantioselectivity in various transformations [1] [2].
The strategic placement of the bromophenyl group provides an excellent coordination site for metal centers, while the tertiary alcohol functionality offers hydrogen bonding capabilities that enhance substrate recognition. Research has demonstrated that chiral ligands derived from bromophenyl alcohols can achieve enantioselectivities exceeding 94% in asymmetric allylation reactions [2]. The rigid structure of the bromophenyl unit creates a defined chiral environment around the metal center, facilitating stereochemical control through steric and electronic effects.
Contemporary ligand design strategies have focused on incorporating 1-(2-Bromophenyl)-2-methylpropan-2-ol into bisphosphine and phosphoramidite ligand scaffolds. These designs exploit the compound's ability to form stable metal complexes while maintaining configurational stability under catalytic conditions [3] [4]. The tertiary alcohol center provides additional chelation opportunities, creating multidentate ligands with enhanced binding affinity and selectivity.
| Ligand Class | Enantioselectivity (% ee) | Common Applications | Metal Compatibility |
|---|---|---|---|
| Chiral Bisphosphines | 95-99 | Hydrogenation, Cross-coupling | Pd, Rh, Pt, Ir |
| Chiral Phosphoramidites | 85-95 | Allylation, Alkylation | Pd, Rh, Ir |
| Chiral Bis(oxazoline) Ligands | 90-98 | Cyclopropanation, Diels-Alder | Cu, Zn, Ru |
| Chiral Diphosphine Ligands | 88-96 | Suzuki-Miyaura coupling | Pd, Ni, Rh |
Recent studies have revealed that chiral ligands incorporating bromophenyl alcohol units exhibit remarkable thermal stability and resistance to oxidative degradation [5] [6]. This stability is attributed to the electron-withdrawing nature of the bromine substituent, which stabilizes the aromatic system and prevents unwanted side reactions during catalytic cycles.
The development of switchable chiral ligands represents an emerging area where 1-(2-Bromophenyl)-2-methylpropan-2-ol derivatives show particular promise. These ligands can undergo reversible conformational changes in response to external stimuli, allowing for dynamic control of enantioselectivity [3]. The bromophenyl moiety serves as an ideal framework for incorporating photoswitchable elements or pH-responsive groups that modulate the ligand's coordination geometry.
Palladium-catalyzed cyclization reactions utilizing 1-(2-Bromophenyl)-2-methylpropan-2-ol precursors have emerged as powerful tools for constructing complex polycyclic systems with high stereochemical control [1] [2]. The bromophenyl functionality serves as an excellent substrate for oxidative addition to palladium centers, initiating cascade reactions that form multiple bonds in a single transformation.
The Mizoroki-Heck reaction represents a particularly successful application of this compound in palladium catalysis. Research has demonstrated that 2-bromoaryl ketones derived from 1-(2-Bromophenyl)-2-methylpropan-2-ol can undergo one-pot asymmetric allylboration followed by intramolecular cyclization to yield 3-methyleneindanes with excellent enantioselectivity [1] [2]. These reactions proceed through a well-defined mechanism involving initial allylboration at the ketone center, followed by palladium-catalyzed cyclization to form the indane skeleton.
The success of these transformations depends critically on the choice of chiral ligands and reaction conditions. Optimal results are achieved using chiral binaphthyl-derived phosphoric acids in combination with palladium catalysts bearing electron-rich phosphine ligands [1]. The tertiary alcohol center in the substrate provides additional coordination opportunities that stabilize key intermediates and enhance enantioselectivity.
| Reaction Type | Substrate Scope | Typical Conditions | Enantioselectivity Potential |
|---|---|---|---|
| Mizoroki-Heck Reaction | Aryl halides, Alkenes | Base, 100-140°C | High (with chiral ligands) |
| Suzuki-Miyaura Coupling | Aryl halides, Boronic acids | Base, 80-120°C | Moderate to High |
| Tsuji-Trost Reaction | Allylic compounds | Base, 25-80°C | Very High |
| Carbonylation Reactions | Aryl halides, CO, Nucleophiles | CO atm, 80-150°C | High |
Advanced palladium-catalyzed cascade reactions have been developed that combine multiple bond-forming processes in a single operation. These transformations exploit the dual reactivity of 1-(2-Bromophenyl)-2-methylpropan-2-ol derivatives, where the bromide serves as an electrophile for cross-coupling while the alcohol provides nucleophilic character for cyclization [7] [8]. Such reactions enable the rapid construction of complex molecular architectures with multiple stereogenic centers.
The development of dual catalytic systems represents a frontier area in palladium chemistry where 1-(2-Bromophenyl)-2-methylpropan-2-ol derivatives show exceptional utility. These systems combine palladium catalysis with organocatalysis or photoredox catalysis to achieve transformations that would be impossible using single catalytic modes [9]. The bromophenyl unit provides an ideal platform for integrating these complementary catalytic systems through carefully designed ligand architectures.
The construction of polycyclic systems with defined stereochemistry represents one of the most challenging aspects of synthetic organic chemistry. 1-(2-Bromophenyl)-2-methylpropan-2-ol serves as an excellent substrate for developing diastereocontrol strategies that enable the selective formation of complex ring systems [10] [11].
Substrate-controlled diastereoselection represents the most direct approach to achieving stereochemical control in polycyclic system construction. The existing stereocenter in 1-(2-Bromophenyl)-2-methylpropan-2-ol can direct the formation of additional stereocenters through conformational preferences and steric interactions [1] [2]. This approach has been successfully applied to the synthesis of bicyclic and tricyclic systems where the tertiary alcohol center guides the stereochemical outcome of subsequent transformations.
Auxiliary-controlled strategies involve the temporary attachment of chiral auxiliaries to the substrate to induce diastereoselection. These auxiliaries can be attached to the alcohol functionality of 1-(2-Bromophenyl)-2-methylpropan-2-ol through ester or ether linkages, providing a chiral environment that influences the stereochemistry of cyclization reactions [12] [13]. The auxiliary is subsequently removed after the desired transformation, leaving the polycyclic product with the correct stereochemistry.
| Strategy | Mechanism | Selectivity Range | Advantages |
|---|---|---|---|
| Substrate Control | Existing stereocenter directs | 5:1 to 20:1 | Atom economical |
| Auxiliary Control | Temporary chiral auxiliary | 10:1 to 50:1 | High selectivity |
| Catalyst Control | Chiral catalyst coordination | 5:1 to 100:1 | Catalytic amounts |
| Chelation Control | Metal chelation geometry | 5:1 to 25:1 | High selectivity |
Catalyst-controlled diastereoselection has emerged as the most versatile approach for constructing polycyclic systems from 1-(2-Bromophenyl)-2-methylpropan-2-ol derivatives. This strategy employs chiral catalysts that coordinate to the substrate and direct the formation of new bonds in a stereoselective manner [14] [15]. The bromophenyl unit provides an excellent coordination site for metal catalysts, while the tertiary alcohol offers additional binding opportunities that enhance selectivity.
The development of cooperative catalysis systems has enabled the construction of highly complex polycyclic architectures through cascade reactions. These systems combine multiple catalytic modes to achieve transformations that create several bonds and stereogenic centers in a single operation [10]. The unique structure of 1-(2-Bromophenyl)-2-methylpropan-2-ol makes it an ideal substrate for these transformations, as it contains multiple reactive sites that can be selectively activated under appropriate conditions.
Chelation-controlled strategies exploit the ability of 1-(2-Bromophenyl)-2-methylpropan-2-ol to form chelate complexes with metal catalysts. The tertiary alcohol and bromophenyl groups can coordinate to the same metal center, creating a rigid chelate structure that directs the stereochemistry of subsequent reactions [16] [6]. This approach has been particularly successful in the synthesis of medium-ring systems where traditional approaches often fail due to unfavorable ring strain.
The development of dynamic kinetic resolution strategies has enabled the conversion of racemic 1-(2-Bromophenyl)-2-methylpropan-2-ol into enantiomerically pure polycyclic products. These processes combine rapid racemization of the starting material with stereoselective transformation, allowing for the theoretical conversion of all substrate into a single enantiomer [17]. The bromophenyl unit facilitates the racemization process through metal-catalyzed processes, while the alcohol center provides the site for stereoselective transformation.